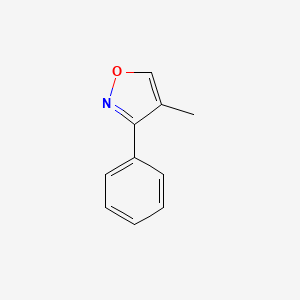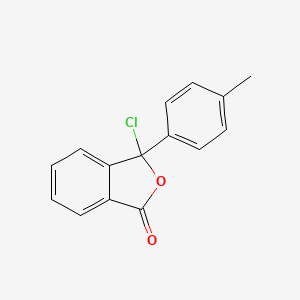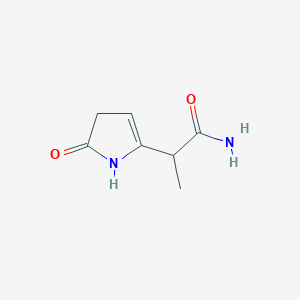
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide is a heterocyclic compound featuring a pyrrole ring with a propanamide substituent
Métodos De Preparación
The synthesis of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide typically involves the reaction of maleic anhydride with amines. One common method includes the reaction of maleic anhydride with a suitable amine under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide can be compared with other similar compounds, such as:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
Imidazole-containing compounds: These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituent pattern and the resulting properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-(2-oxo-1,3-dihydropyrrol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(7(8)11)5-2-3-6(10)9-5/h2,4H,3H2,1H3,(H2,8,11)(H,9,10) |
Clave InChI |
OWKZVKAJDWHVNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CCC(=O)N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


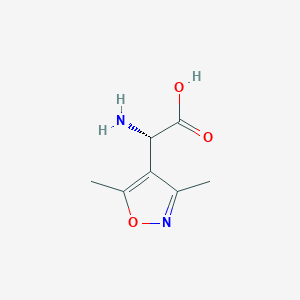
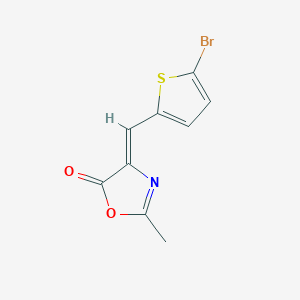
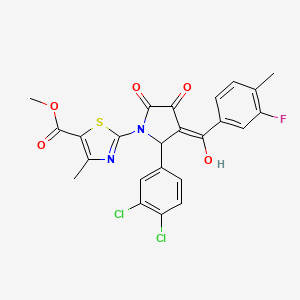
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
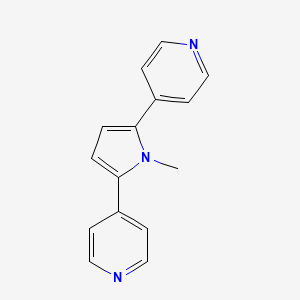
![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
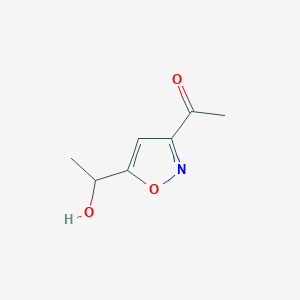
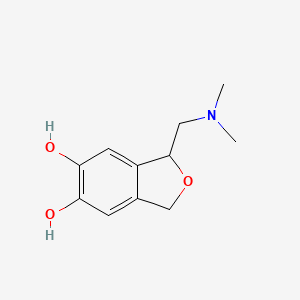
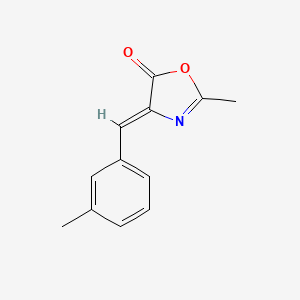
![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
